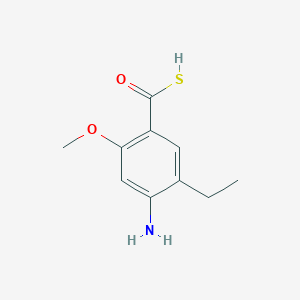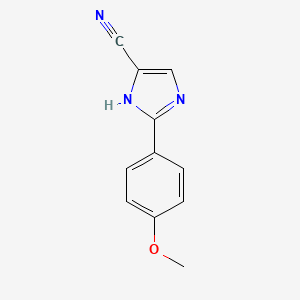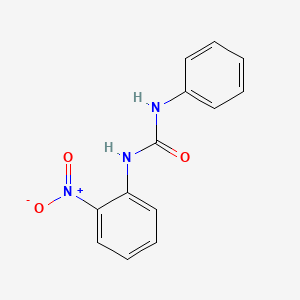
5-methoxy-1-benzothiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methoxy-1-benzothiophene-2-sulfonamide is an organosulfur compound with the molecular formula C9H9NO3S2. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methoxy-1-benzothiophene-2-sulfonamide can be achieved through several methods. One common approach involves the reaction of 5-methoxybenzo[b]thiophene with sulfonamide derivatives under specific conditions. For instance, the reaction between 5-methoxybenzo[b]thiophene and sulfonamide in the presence of a suitable catalyst and solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-methoxy-1-benzothiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The methoxy group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-methoxybenzo[b]thiophene-2-sulfone .
Scientific Research Applications
5-methoxy-1-benzothiophene-2-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 5-methoxy-1-benzothiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing its reaction. This inhibition is due to the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Thienylthio)thiophene-2-sulfonamide
- 5-(Aminomethyl)thiophene-2-sulfonamide
- 4-Nitrothiophene-2-sulfonamide
Uniqueness
5-methoxy-1-benzothiophene-2-sulfonamide is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. Compared to other thiophene-based sulfonamides, it may exhibit different inhibitory effects on enzymes and other molecular targets .
Properties
Molecular Formula |
C9H9NO3S2 |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-methoxy-1-benzothiophene-2-sulfonamide |
InChI |
InChI=1S/C9H9NO3S2/c1-13-7-2-3-8-6(4-7)5-9(14-8)15(10,11)12/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
SPHFFWSPWNZWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Methyl-7-phenyl[1,8]naphthyridin-2-amine](/img/structure/B8666395.png)
![Ethyl 1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B8666403.png)
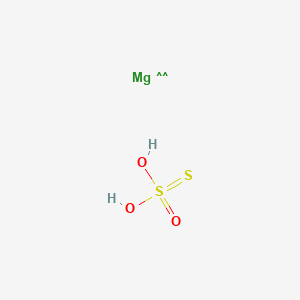
![N-(2,4-difluorophenyl)-2-[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]acetamide](/img/structure/B8666419.png)
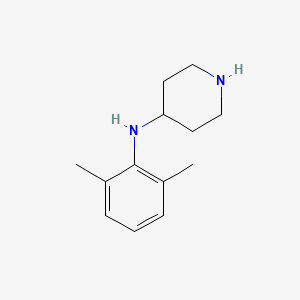
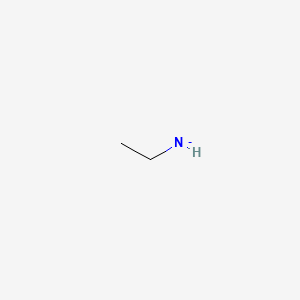
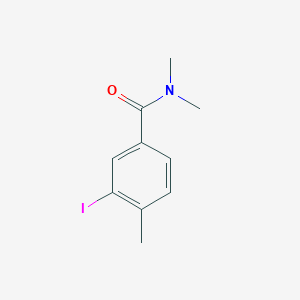
![[1,1'-Biphenyl]-3-methanol, 2',4'-dimethyl-](/img/structure/B8666450.png)

![9-Azabicyclo[3.3.1]nonan-3-amine](/img/structure/B8666463.png)
